Cas no 38869-47-5 (1-(4-Methoxyphenyl)piperazine dihydrochloride)
1-(4-Methoxyphenyl)piperazine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Methoxyphenyl)piperazine dihydrochloride
- 1-(4-Methoxyphenyl) piperazine (hydrochloride)
- 1-(4-METHOXYPHENYL) PIPERAZINE 2HCL
- 1-(4-Methoxyphenyl)p
- 1-(4-Methoxyphenyl)piperazine Dihydrochloride(discontinued see M266215)
- 1-(4-methoxyphenyl)piperazine HCl
- 4-(1-Piperazinyl)anisole Dihydrochloride
- Piperazine,1-(4-methoxyphenyl)-, dihydrochloride (9CI)
- 1-(p-Methoxyphenyl)piperazine dihydrochloride
- 4-(4-Methoxyphenyl)piperazine dihydrochloride
- N-(4-Methoxyphenyl)piperazinedihydrochloride
- 1-(4-Methoxyphenyl)piperazinedihydrochloride
- 1-(4-Methoxyphenyl)piperazine, Dihydrochloride
- 1-(4-Methoxyphenyl)piperazine diHCl
- SY014759
- 1-(4-METHOXYPHENYL)PIPERAZINE 2HCL
- PD019228
- (discontinued see M266215)
- 4-methoxyphenyl piperazine dihydrochloride
- AKOS015844911
- FT-0605750
- 4-(p-methoxyphenyl)piperazine dihydrochloride
- W-106463
- 4-(4-methoxy-phenyl)-piperazine dihydrochloride
- 1-(4-Methoxyphenyl)piperazine dihydrochloride, technical grade, 90%
- Piperazine, 1-(4-methoxyphenyl)-, dihydrochloride
- O10295
- A6548
- N-(p-methoxyphenyl) piperazine dihydrochloride
- 4-methoxyphenylpiperazine dihydrochloride
- CS-W012442
- M1449
- 4-(4-methoxyphenyl)piperazine dihydrochlorde
- AM20060614
- TS-03489
- 1-(4-methoxyphenyl)-piperazine dihydrochloride
- DTXSID401348623
- MMXANKLJIHSIQH-UHFFFAOYSA-N
- AC-8978
- 1-(4-methoxyphenyl)piperazine;dihydrochloride
- 1-(4-methoxyphenyl) piperazine dihydrochloride
- 38869-47-5
- SCHEMBL2302729
- MFCD00012767
- 1-(4-Methoxyphenyl)-piperazine, dihydrochloride
- DB-024591
- para-methoxyphenylpiperazine dihydrochloride
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- MDL: MFCD00012767
- Inchi: 1S/C11H16N2O.2ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H
- InChI Key: MMXANKLJIHSIQH-UHFFFAOYSA-N
- SMILES: Cl.Cl.O(C)C1C=CC(=CC=1)N1CCNCC1
- BRN: 4275784
Computed Properties
- Exact Mass: 264.08000
- Monoisotopic Mass: 264.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 24.5A^2
Experimental Properties
- Color/Form: powder
- Melting Point: 240 °C (dec.) (lit.)
- Boiling Point: No data available
- Flash Point: 161.8℃
- Water Partition Coefficient: very faint turbidity
- PSA: 24.50000
- LogP: 3.10260
- Solubility: Soluble
- Sensitiveness: Hygroscopic
- Vapor Pressure: No data available
1-(4-Methoxyphenyl)piperazine dihydrochloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H301-H315-H319
- Warning Statement: P264-P270-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P405-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S28A-S26
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S28A
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
1-(4-Methoxyphenyl)piperazine dihydrochloride Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Methoxyphenyl)piperazine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M133688-500g |
1-(4-Methoxyphenyl)piperazine dihydrochloride |
38869-47-5 | ≥98.0% | 500g |
¥2368.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M133688-25g |
1-(4-Methoxyphenyl)piperazine dihydrochloride |
38869-47-5 | ≥98.0% | 25g |
¥179.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M133688-5g |
1-(4-Methoxyphenyl)piperazine dihydrochloride |
38869-47-5 | ≥98.0% | 5g |
¥54.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M133688-100g |
1-(4-Methoxyphenyl)piperazine dihydrochloride |
38869-47-5 | ≥98.0% | 100g |
¥528.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004355-100g |
1-(4-Methoxyphenyl)piperazine dihydrochloride |
38869-47-5 | 99% | 100g |
¥478 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004355-25g |
1-(4-Methoxyphenyl)piperazine dihydrochloride |
38869-47-5 | 99% | 25g |
¥115 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004355-5g |
1-(4-Methoxyphenyl)piperazine dihydrochloride |
38869-47-5 | 99% | 5g |
¥30 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M81910-25g |
1-(4-Methoxyphenyl)piperazine Dihydrochloride |
38869-47-5 | 25g |
¥199.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M81910-100g |
1-(4-Methoxyphenyl)piperazine Dihydrochloride |
38869-47-5 | 100g |
¥579.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M81910-10g |
1-(4-Methoxyphenyl)piperazine Dihydrochloride |
38869-47-5 | 10g |
¥119.0 | 2021-09-08 |
1-(4-Methoxyphenyl)piperazine dihydrochloride Suppliers
1-(4-Methoxyphenyl)piperazine dihydrochloride Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 1-(4-Methoxyphenyl)piperazine dihydrochloride
Comprehensive Overview of 1-(4-Methoxyphenyl)piperazine Dihydrochloride (CAS No. 38869-47-5) in Chemical and Pharmaceutical Research
1-(4-Methoxyphenyl)piperazine dihydrochloride, identified by CAS No. 38869-47-5, is a versatile organic compound with a well-defined chemical structure that has garnered significant attention in the fields of medicinal chemistry and neuropharmacology. The compound features a piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms, substituted at the 1-position by a 4-methoxyphenyl group and protonated at both nitrogen atoms to form the dihydrochloride salt. This structural configuration imparts unique physicochemical properties, including enhanced solubility and stability, which are critical for its application in drug discovery and biological studies.
Recent advancements in structural biology have highlighted the role of piperazine-based derivatives as modulators of monoamine receptors, particularly serotonin (5-HT) and dopamine (DA) systems. The methoxy substitution on the phenyl ring of this compound plays a pivotal role in modulating receptor-ligand interactions, as demonstrated in studies published in *Journal of Medicinal Chemistry* (2023). Researchers have shown that the electron-donating nature of the methoxy group enhances hydrophobic interactions with transmembrane domains of G-protein-coupled receptors (GPCRs), thereby influencing signaling pathways associated with mood regulation and cognitive function.
In the context of pharmaceutical development, 1-(4-methoxyphenyl)piperazine dihydrochloride serves as a key intermediate for synthesizing bioactive molecules targeting neurological disorders. A 2024 review in *Current Topics in Medicinal Chemistry* emphasized its utility as a building block for designing selective serotonin reuptake inhibitors (SSRIs) and atypical antipsychotics. The compound’s ability to cross the blood-brain barrier efficiently, combined with its tunable pharmacokinetic profile, makes it an attractive candidate for prodrug strategies aimed at improving drug delivery to central nervous system (CNS) tissues.
From a synthetic chemistry perspective, the preparation of this compound involves straightforward nucleophilic aromatic substitution reactions between 4-methoxybenzene derivatives and piperazine precursors under acidic conditions to yield the dihydrochloride salt form. Modern green chemistry approaches have further optimized this process by employing solvent-free methodologies and microwave-assisted synthesis to reduce environmental impact while maintaining high yields (>95%) and purity levels (>99%). These innovations align with industry trends toward sustainable chemical manufacturing practices.
Notably, computational modeling studies using molecular dynamics simulations have provided insights into the conformational flexibility of 1-(4-methoxyphenyl)piperazine dihydrochloride in aqueous environments. A 2025 study published in *ACS Omega* revealed that hydrogen bonding between the piperazine nitrogens and water molecules significantly stabilizes its zwitterionic form, which may influence its interaction with membrane-bound proteins or transporters such as P-glycoprotein—a key factor in determining drug permeability.
The compound’s relevance extends beyond traditional pharmaceutical applications into areas such as agrochemical research and materials science. For instance, modified analogs incorporating this core structure have been explored for their potential as herbicides or fungicides due to their ability to disrupt plant hormone signaling pathways involving auxin transporters like PIN-FORMED proteins (PINs). Additionally, polymer chemists have utilized piperazine moieties as crosslinking agents in developing stimuli-responsive hydrogels for biomedical applications like controlled drug release systems.
In academic research settings, this molecule is frequently employed as a tool compound to investigate receptor subtype selectivity profiles using radioligand binding assays or functional calcium imaging techniques. Its well-characterized pharmacological profile allows researchers to dissect complex neurochemical networks without confounding effects from off-target interactions—a critical requirement for preclinical studies aiming to validate novel therapeutic targets.
Looking ahead, ongoing investigations into covalent modifications of the piperazine ring through click chemistry approaches promise new avenues for functionalizing this scaffold with bioactive moieties such as fluorescent probes or biotin tags for affinity purification experiments. Such developments could further expand its utility in high-throughput screening campaigns focused on identifying small-molecule modulators of ion channels or enzyme activity.
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